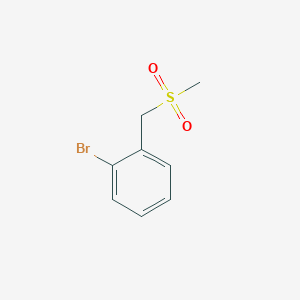

1-Bromo-2-((methylsulfonyl)methyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

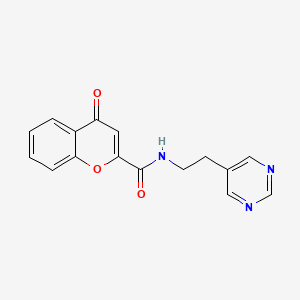

1-Bromo-2-((methylsulfonyl)methyl)benzene, also known as 1-(Bromomethyl)-2-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C8H9BrO2S . It has an average mass of 249.125 Da and a monoisotopic mass of 247.950653 Da .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-((methylsulfonyl)methyl)benzene consists of a benzene ring with a bromomethyl group and a methylsulfonyl group attached to it .Physical And Chemical Properties Analysis

1-Bromo-2-((methylsulfonyl)methyl)benzene is a solid substance . Its InChI code is 1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 .Applications De Recherche Scientifique

Synthesis of Benzothiazines and Benzoisothiazoles

Researchers have found that the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes, in the presence of a palladium catalyst, results in the formation of both 1,2-benzothiazines and 1,2-benzoisothiazoles. This synthesis approach demonstrates the utility of bromophenyl compounds in creating complex heterocyclic structures, which could have applications in pharmaceuticals and materials science (Harmata et al., 2005).

Catalysis and Synthetic Applications

In another study, a novel N-bromo sulfonamide reagent was synthesized and characterized. This reagent was used as a highly efficient catalyst for the synthesis of compounds via a one-pot pseudo five-component condensation reaction. This illustrates the role of bromo sulfonamide compounds in facilitating complex chemical reactions, highlighting their potential as catalysts in organic synthesis (Khazaei et al., 2014).

Multi-Coupling Reagent

Research on 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound closely related to 1-Bromo-2-((methylsulfonyl)methyl)benzene, indicates its use as a versatile multi-coupling reagent. It reacts with various electrophiles in the presence of zinc metal to give unsaturated sulfones, which can further react to yield highly functionalized sulfones. This showcases the compound's utility in synthesizing diverse functional materials (Auvray, Knochel, & Normant, 1985).

Enzyme Inhibition Activities

A study conducted by Bayrak et al. synthesized and tested derivatives of bromophenols for their enzyme inhibition activities. While this research focuses on bromophenol derivatives, it underscores the broader potential of brominated compounds in biochemical applications, including drug discovery and development (Bayrak et al., 2019).

Ionic Liquid Catalysis

Research involving sulfonic acid functionalized imidazolium salts with FeCl3 highlights the effectiveness of these catalytic systems in synthesizing benzimidazoles at room temperature. This research, while focusing on a different set of compounds, illustrates the importance of sulfonic acid derivatives in catalysis, potentially extending to compounds like 1-Bromo-2-((methylsulfonyl)methyl)benzene (Khazaei et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

1-bromo-2-(methylsulfonylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULUABWJXGYTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948049 |

Source

|

| Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-((methylsulfonyl)methyl)benzene | |

CAS RN |

25195-52-2 |

Source

|

| Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)

![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)

![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2908825.png)

![4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2908826.png)

![5-(4-chlorophenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2908828.png)

![Tert-butyl N-[2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl]carbamate;hydrochloride](/img/structure/B2908830.png)

![3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2908831.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2908833.png)

![N-[1-(1-Methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2908834.png)